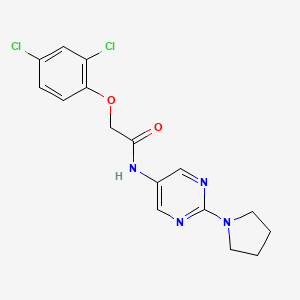

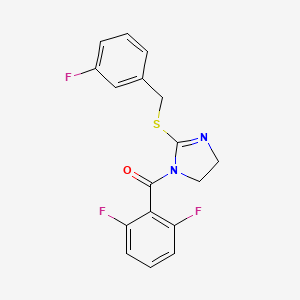

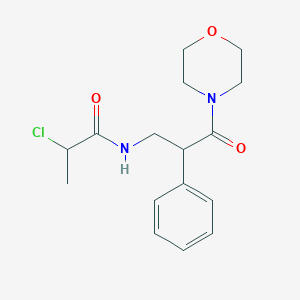

methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, an acetamido group, and a benzoate ester group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazole ring and the phenyl groups would contribute to the aromaticity of the molecule, while the thioether, acetamido, and benzoate groups would likely have an impact on the polarity and reactivity of the molecule .Chemical Reactions Analysis

Given the functional groups present in this molecule, it could potentially participate in a variety of chemical reactions. The imidazole ring could act as a nucleophile in substitution reactions, while the thioether group could be oxidized. The acetamido and benzoate groups could also potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would likely be affected by the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Antimicrobial Activity

A study focused on the design, synthesis, and biological evaluation of imidazole derivatives targeting the dihydropteroate synthase enzyme, showcasing the antimicrobial potential of these compounds. These derivatives, including the chemical structure , demonstrated appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including antiresistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). This suggests the compound's utility in developing new antimicrobial agents to combat resistant bacterial infections (Daraji et al., 2021).

Electrochemical Applications

Another application involves the electrosynthesis of imidazole derivatives and their use as bifunctional electrocatalysts. A study reported the construction of an imidazole derivative multi-wall carbon nanotube modified glassy carbon electrode, which was used effectively for the oxidation of substances like ascorbic acid and adrenaline. This highlights the compound's potential role in developing sensitive and selective electrochemical sensors for pharmaceutical analysis (Nasirizadeh et al., 2013).

Anticancer Activity

Research into benzimidazole-thiazole derivatives as anticancer agents uncovered the synthesis of compounds with significant cytotoxic activity against cancer cell lines, including HepG2 and PC12. This suggests that modifications of the imidazole structure, similar to "methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate," can lead to the development of new anticancer drugs (Nofal et al., 2014).

Synthesis of Heterocycles

The compound's utility extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. A protocol for synthesizing quinazolin-4-yl thioureido alkanoates, starting from imidoylisothiocyanates and involving the compound of interest, demonstrates an efficient method for creating valuable heterocycles (Fathalla & Pazdera, 2018).

Catalysis and Organic Synthesis

Further applications are seen in catalysis and organic synthesis, where the compound's structural features facilitate reactions under optimal conditions. For example, the Bronsted acidic ionic liquid catalyzed synthesis of 2,4,5-trisubstituted imidazole derivatives under eco-friendly conditions indicates the potential for using similar compounds in green chemistry and catalysis (Hilal & Hanoon, 2019).

Propriétés

IUPAC Name |

methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRIJJYJGSOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride](/img/structure/B2437181.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)